N-allyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-9-23-22(28)17-26-16-21(29-2)20(27)14-19(26)15-24-10-12-25(13-11-24)18-7-5-4-6-8-18/h3-8,14,16H,1,9-13,15,17H2,2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQLNVNSXAQORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide, with CAS Number 921481-50-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly in neuropharmacology and oncology.
The molecular formula of this compound is C22H28N4O3, with a molecular weight of 396.5 g/mol. Its structural features include a piperazine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 921481-50-7 |
Pharmacological Profile
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Antidepressant and Anxiolytic Effects :
- Compounds containing piperazine structures have been extensively studied for their antidepressant and anxiolytic properties. N-allyl derivatives, similar to other piperazine-based drugs, may interact with serotonin receptors, particularly the 5HT_6 receptor, which is implicated in mood regulation and anxiety disorders .
- A study on piperazine derivatives indicated that they could inhibit human acetylcholinesterase, suggesting potential cognitive enhancement effects .
-
Anticancer Activity :
- Preliminary studies suggest that N-allyl derivatives may exhibit antiproliferative effects against various cancer cell lines. In vitro assays revealed that similar compounds could induce apoptosis in cancer cells by modulating key signaling pathways .
- The structure of N-allyl may allow it to interfere with cellular proliferation mechanisms, making it a candidate for further investigation in cancer therapeutics.
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Neuroprotective Effects :
- Research on related piperazine compounds has shown neuroprotective properties against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's . The mechanism often involves modulation of neurotransmitter systems and reduction of amyloid-beta aggregation.
Study 1: Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a series of piperazine derivatives in rodent models. The results indicated that these compounds significantly reduced depressive-like behaviors in the forced swim test and tail suspension test, suggesting potential efficacy for treating depression.
Study 2: Anticancer Efficacy
In another investigation, researchers synthesized various analogs of N-allyl derivatives and tested their cytotoxicity against human breast cancer cell lines (MCF7). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
The biological activity of N-allyl can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin receptors may lead to enhanced mood regulation.
- Enzyme Inhibition : Inhibition of acetylcholinesterase can result in increased levels of acetylcholine, potentially improving cognitive function.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
